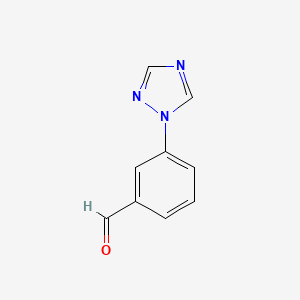

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde

Vue d'ensemble

Description

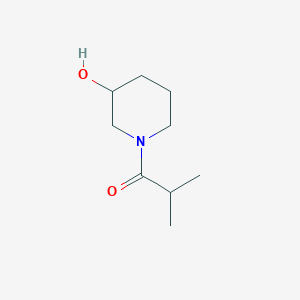

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C9H7N3O and a molecular weight of 173.17138 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde, has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Molecular Structure Analysis

The molecular structure of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon atoms in the molecule, respectively .

Chemical Reactions Analysis

The chemical reactions involving 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde can be analyzed based on the reactivity of the 1,2,4-triazole ring. The 1,2,4-triazole ring is known for its ability to participate in various chemical reactions, including cycloaddition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde can be analyzed using various techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon atoms in the molecule, respectively .

Applications De Recherche Scientifique

1. Anticancer Agents

- Application Summary : 1,2,4-triazole derivatives, including 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde, have been synthesized and evaluated as potential anticancer agents .

- Methods of Application : The compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . Their cytotoxic activities were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .

- Results : Compounds 7d, 7e, 10a and 10d showed promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

2. Broad Applications in Drug Discovery

- Application Summary : 1,2,3-triazoles, including 1,2,4-triazole derivatives, have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

- Methods of Application : The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes .

- Results : Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

3. Synthesis of Heterocyclic Scaffolds

- Application Summary : 1,2,4-Triazole-containing scaffolds, including those using 3-amino-1,2,4-triazole, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

- Methods of Application : The review article summarizes the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .

- Results : This research stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

4. Agrochemicals, Photostabilizers, Dyes, or Anticorrosives

- Application Summary : The 1,4-disubstituted 1H-1,2,3-triazoles have important applications as agrochemicals, photostabilizers, dyes, or anticorrosives .

- Methods of Application : The specific methods of application in these fields are not detailed in the source .

- Results : The results or outcomes of these applications are not specified in the source .

5. Therapeutically Important Agents

- Application Summary : The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole, voriconazole (antifungal), ribavirin (antiviral), rizatriptan (antimigraine), alprazolam (anxiolytic), trazodone (antidepressant), letrozole and anastrozole (antitumoral) .

- Methods of Application : The specific methods of application in these fields are not detailed in the source .

- Results : The results or outcomes of these applications are not specified in the source .

6. Antimicrobial Agents

- Application Summary : 1,2,4-Triazole derivatives, including 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde, have been used as antimicrobial agents .

- Methods of Application : The specific methods of application in this field are not detailed in the source .

- Results : The results or outcomes of these applications are not specified in the source .

7. Propellants, Explosives, Pyrotechnics, and Chemotherapy

- Application Summary : High nitrogen-containing heterocyclic systems, including 1,2,4-triazole derivatives, have been the subject of growing study over the past ten years due to their usefulness in a variety of applications, including propellants, explosives, pyrotechnics, and particularly chemotherapy .

- Methods of Application : The specific methods of application in these fields are not detailed in the source .

- Results : The results or outcomes of these applications are not specified in the source .

Orientations Futures

The future directions for research on 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde and other 1,2,4-triazole derivatives could include further investigations on their biological activities and mechanisms of action . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Further computational studies could also be conducted to predict the interaction of these compounds with various biological targets .

Propriétés

IUPAC Name |

3-(1,2,4-triazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-5-8-2-1-3-9(4-8)12-7-10-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKBHMJLDGOYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594502 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |

CAS RN |

868755-54-8 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369835.png)

![2-Benzo[1,3]dioxol-5-YL-oxazole-4-carboxylic acid](/img/structure/B1369848.png)

![1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1369866.png)